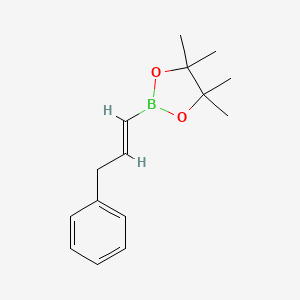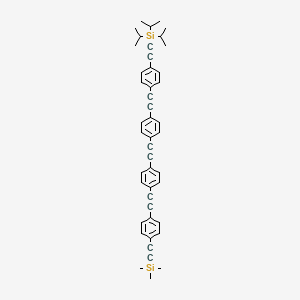
3-(4-Methoxybenzoyl)thiophene
Übersicht
Beschreibung
3-(4-Methoxybenzoyl)thiophene is a chemical compound that belongs to the family of organic compounds called thiophenes. It has a CAS Number of 5064-00-6 and a linear formula of C12H10O2S . The IUPAC name for this compound is (4-methoxyphenyl)(3-thienyl)methanone .
Synthesis Analysis
The synthesis of thiophenes, including 3-(4-Methoxybenzoyl)thiophene, involves various methods. One method involves the use of a bis(alkoxo)palladium complex for efficient phosphine-free direct C-H arylation of thiophenes . Another method involves a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K . These methods can couple aryl or heteroaryl bromides with thiophenes bearing electron-donating or electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of 3-(4-Methoxybenzoyl)thiophene consists of a thiophene ring attached to a methoxybenzoyl group . The molecular weight of this compound is 218.28 .Chemical Reactions Analysis
Thiophenes, including 3-(4-Methoxybenzoyl)thiophene, can undergo various types of reactions. These include electrophilic, nucleophilic, and radical substitutions . The exact reactions that 3-(4-Methoxybenzoyl)thiophene can undergo are not specified in the available data.Wissenschaftliche Forschungsanwendungen
Organic Semiconductors
Thiophene derivatives, including 3-(4-Methoxybenzoyl)thiophene, are pivotal in the development of organic semiconductors . These compounds are used to create materials that exhibit semiconducting properties and are essential for the fabrication of organic field-effect transistors (OFETs) . Their unique electronic properties make them suitable for applications in flexible electronics and printed circuitry .
OLED Fabrication
In the realm of display technology, thiophene-based molecules are utilized in the production of organic light-emitting diodes (OLEDs) . The methoxybenzoyl group in 3-(4-Methoxybenzoyl)thiophene can influence the photophysical properties of the compound, potentially leading to improved efficiency and stability in OLED devices.
Corrosion Inhibitors
The industrial application of thiophene derivatives extends to their use as corrosion inhibitors . These compounds can form protective layers on metals, preventing oxidative degradation and prolonging the life of metal structures and components.
Anticancer Agents
Thiophene derivatives have shown promise as anticancer agents . The structural framework of 3-(4-Methoxybenzoyl)thiophene may be explored for its potential to inhibit cancer cell growth and proliferation .
Anti-inflammatory Drugs
The anti-inflammatory properties of thiophene compounds are well-documented. As such, 3-(4-Methoxybenzoyl)thiophene could be investigated for its efficacy in reducing inflammation, which is a common symptom in various diseases .
Antimicrobial Activity
Thiophene derivatives are known to exhibit antimicrobial activity . Research into 3-(4-Methoxybenzoyl)thiophene could uncover new antimicrobial drugs that combat resistant strains of bacteria and other pathogens .
Antihypertensive Treatments
The modification of thiophene derivatives has led to the development of antihypertensive treatments . The pharmacological profile of 3-(4-Methoxybenzoyl)thiophene may contribute to new therapies for managing high blood pressure .
Anti-atherosclerotic Properties
Lastly, thiophene derivatives have been associated with anti-atherosclerotic properties . Investigating 3-(4-Methoxybenzoyl)thiophene in this context could lead to advancements in the treatment of atherosclerosis, a condition characterized by the hardening of arteries .
Safety and Hazards
When handling 3-(4-Methoxybenzoyl)thiophene, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn . It should be kept away from heat, sparks, open flames, and hot surfaces .
Wirkmechanismus
Target of Action
It has been found that similar thiophene derivatives have shown significant activity against leishmania major
Mode of Action
The exact mode of action of 3-(4-Methoxybenzoyl)thiophene is currently unknown. It is suggested that the compound may interact with its targets through hydrophobic, π-stacking and h-bond interactions . These interactions could potentially lead to changes in the target’s function, thereby exerting its effects.
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they may interact with multiple pathways
Result of Action
Related thiophene derivatives have shown antileishmanial activity, suggesting that this compound may also have potential therapeutic effects .
Action Environment
The action, efficacy, and stability of 3-(4-Methoxybenzoyl)thiophene can be influenced by various environmental factors. For instance, the fluorescence quenching of thiophene substituted 1,3,4-oxadiazole derivative by different environmental pollutant aromatic amine derivatives has been studied . This suggests that environmental factors could potentially affect the action of 3-(4-Methoxybenzoyl)thiophene.
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-11-4-2-9(3-5-11)12(13)10-6-7-15-8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAFKJLSLUZFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562445 | |
| Record name | (4-Methoxyphenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzoyl)thiophene | |
CAS RN |
5064-00-6 | |
| Record name | (4-Methoxyphenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


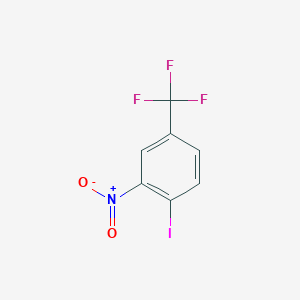
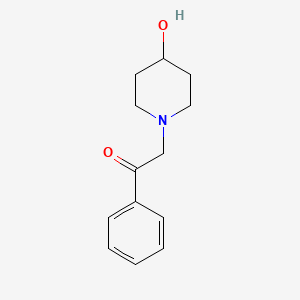

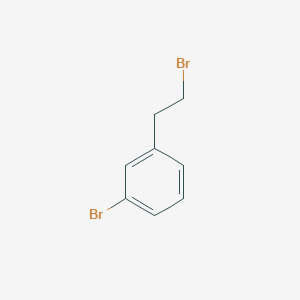
![8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B1315810.png)
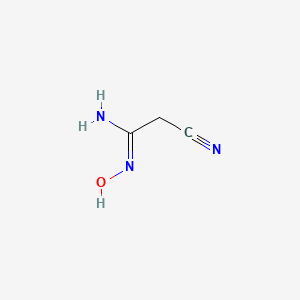

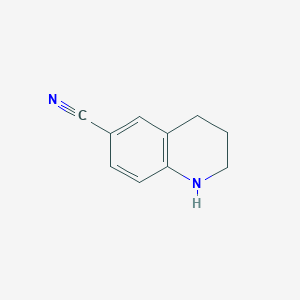
![Thiazolo[4,5-c]pyridine](/img/structure/B1315820.png)


